8-(3,5-Difluorobenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
8-(3,5-difluorophenyl)sulfonyl-3-methylidene-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO2S/c1-9-4-12-2-3-13(5-9)17(12)20(18,19)14-7-10(15)6-11(16)8-14/h6-8,12-13H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSWHHMTKMNAMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2S(=O)(=O)C3=CC(=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,5-Difluorobenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common approach is the intramolecular [3 + 2] nitrone cycloaddition reaction, which is highly regio- and diastereoselective. This method involves the reaction of vinylogous carbonates with N-substituted hydroxylamine hydrochlorides under catalyst-free conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(3,5-Difluorobenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
8-(3,5-Difluorobenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structural features.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 8-(3,5-Difluorobenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related 8-azabicyclo[3.2.1]octane derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Substituents at the 8-Position
The 8-position of the bicyclic core is a key determinant of biological activity.
Substituents at the 3-Position
The 3-position influences conformational flexibility and electronic interactions.
Fluorination Patterns
Fluorine placement impacts electronic properties and binding.
Key Research Findings
- Sulfonamide vs. Alkyl Substituents : Sulfonamide groups at the 8-position (e.g., 3,5-difluorobenzenesulfonyl) improve metabolic stability compared to alkyl groups like cyclopropylmethyl, which are prone to oxidative degradation .
- Fluorine Effects: 3,5-Difluoro substitution on the benzenesulfonyl group enhances transporter affinity by 2–3 fold compared to non-fluorinated analogs .
- 3-Methylidene Advantage: The methylidene group at the 3-position increases rigidity, leading to stereoselective binding, as seen in analogs with 10–100 nM affinity for monoamine transporters .
Biological Activity
The compound 8-(3,5-Difluorobenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane is a member of the azabicyclo[3.2.1]octane family, which has garnered interest for its potential biological activities, particularly in the modulation of neurotransmitter transporters. This article explores the biological activity of this compound, focusing on its interactions with monoamine transporters, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Interaction with Monoamine Transporters
Research indicates that compounds within the azabicyclo[3.2.1]octane class exhibit significant inhibitory activity at various monoamine transporters, including:
- Dopamine Transporter (DAT)
- Serotonin Transporter (SERT)
- Norepinephrine Transporter (NET)
The structure-activity relationship studies suggest that modifications to the azabicyclo framework can enhance binding affinity and selectivity towards these transporters.
Key Findings:
- The compound exhibits high selectivity for DAT over SERT and NET, which is crucial for developing potential treatments for disorders like depression and ADHD.
- A notable derivative, identified in studies as having a K_i value of approximately 4 nM at DAT, demonstrates comparable potency to established drugs like GBR 12909 and cocaine .
Structure-Activity Relationship Studies
A series of SAR studies have been conducted to elucidate how structural modifications impact biological activity:
| Compound | K_i (nM) at DAT | Selectivity (SERT/DAT) |
|---|---|---|
| 22e | 4.0 | 1060 |
| 22g | 3.9 | 1358 |
These findings indicate that specific substituents on the azabicyclo framework significantly influence transporter affinity and selectivity .
Case Study 1: In Vivo Efficacy
A study evaluated the in vivo effects of several azabicyclo derivatives in mouse models, focusing on their ability to inhibit dopamine reuptake. The results showed that certain derivatives led to increased dopamine levels in the synaptic cleft, suggesting potential therapeutic applications for conditions characterized by dopaminergic dysregulation.
Case Study 2: Behavioral Assessment
Behavioral assessments using the tail suspension test (TST) and modified forced swimming test (MFST) were employed to evaluate antidepressant-like effects. Compounds derived from the azabicyclo[3.2.1]octane framework exhibited reduced immobility times compared to control groups, indicating potential antidepressant properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
